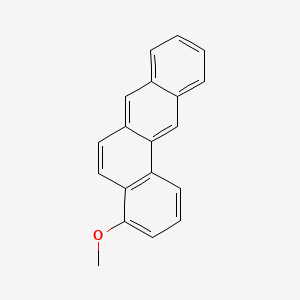
5-(2,2-Dibromoethenyl)-4,4-dimethyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,2-Dibromoethenyl)-4,4-dimethyloxolan-2-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a dibromoethenyl group attached to a dimethyloxolanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dibromoethenyl)-4,4-dimethyloxolan-2-one typically involves the reaction of 2,2-dibromoethene with a suitable precursor under controlled conditions. One common method involves the use of a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer. The reaction is carried out in a solvent such as dichloromethane, and reagents like triisopropyl phosphite are added dropwise to maintain a low temperature .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Large-scale reactors and continuous flow systems can be employed to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,2-Dibromoethenyl)-4,4-dimethyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The dibromoethenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted oxolanones with various functional groups
Aplicaciones Científicas De Investigación
5-(2,2-Dibromoethenyl)-4,4-dimethyloxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 5-(2,2-Dibromoethenyl)-4,4-dimethyloxolan-2-one involves its interaction with specific molecular targets. The dibromoethenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound may also interfere with cellular pathways by disrupting the normal function of key biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,2-Dibromoethenyl)-2,2,3,3-D4-cyclopropane
- 4H-1,3-Benzodioxin, 5-(2,2-dibromoethenyl)-2,2-dimethyl-
- 2-(2,2-Dibromoethenyl)aniline .
Uniqueness
5-(2,2-Dibromoethenyl)-4,4-dimethyloxolan-2-one stands out due to its unique oxolanone ring structure combined with the dibromoethenyl groupIts versatility in undergoing various chemical reactions and its potential in diverse research fields highlight its uniqueness .
Propiedades
Número CAS |
64501-96-8 |
|---|---|
Fórmula molecular |
C8H10Br2O2 |
Peso molecular |
297.97 g/mol |
Nombre IUPAC |
5-(2,2-dibromoethenyl)-4,4-dimethyloxolan-2-one |
InChI |
InChI=1S/C8H10Br2O2/c1-8(2)4-7(11)12-5(8)3-6(9)10/h3,5H,4H2,1-2H3 |
Clave InChI |
LYISIPRCPIAZEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)OC1C=C(Br)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


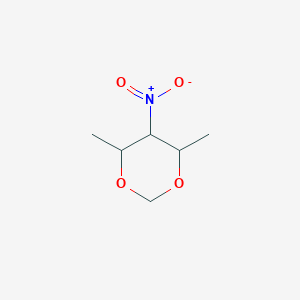
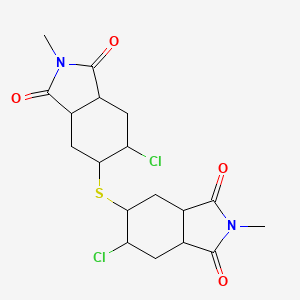


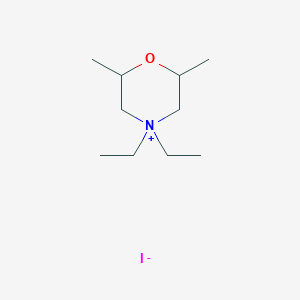

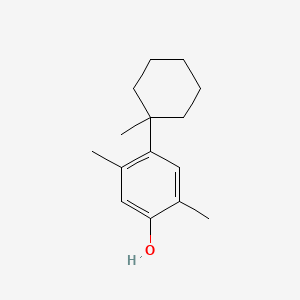
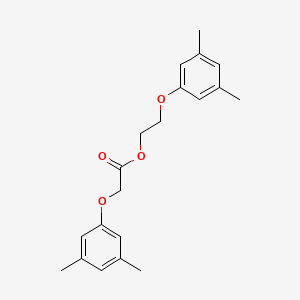
![N-[3-(6-Chloro-5-methyl[1,1'-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14503192.png)
![N-[2,2-Dichloro-1-(piperidin-1-yl)ethylidene]piperidine-1-carboxamide](/img/structure/B14503201.png)
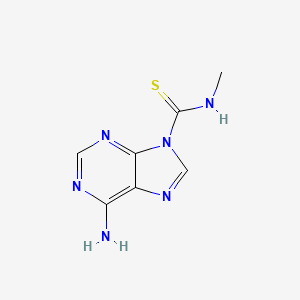
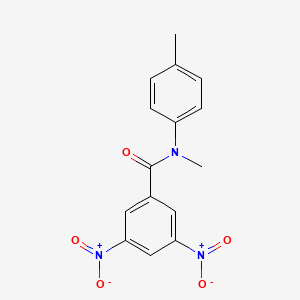
silane](/img/structure/B14503227.png)
